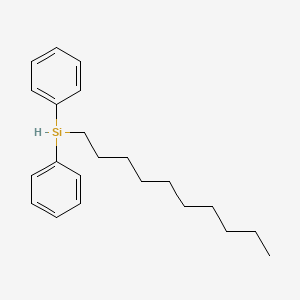

Decyldiphenylsilane

Description

Decyldiphenylsilane (systematic name: Decyltriphenylsilane, CAS RN: 18848-49-2) is an organosilicon compound with the molecular formula C₂₈H₃₆Si and a molecular weight of 400.682 g/mol . It features a central silicon atom bonded to a decyl chain (C₁₀H₂₁) and three phenyl groups (C₆H₅). This structure confers unique physicochemical properties, such as high hydrophobicity and thermal stability, making it valuable in polymer synthesis, lubricant formulations, and surface modification technologies .

Properties

CAS No. |

18754-81-9 |

|---|---|

Molecular Formula |

C22H32Si |

Molecular Weight |

324.6 g/mol |

IUPAC Name |

decyl(diphenyl)silane |

InChI |

InChI=1S/C22H32Si/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19,23H,2-8,15,20H2,1H3 |

InChI Key |

VDROTMXTTMTQCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyldiphenylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond to an alkene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the reaction of diphenylsilane with decene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Decyldiphenylsilane undergoes various chemical reactions, including:

Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert this compound to other organosilicon compounds with different functional groups.

Substitution: The phenyl groups in this compound can be substituted with other groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Various organosilicon compounds.

Substitution: Phenyl-substituted derivatives.

Scientific Research Applications

Decyldiphenylsilane has a wide range of applications in scientific research:

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of decyldiphenylsilane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across carbon-carbon double bonds. This process involves the formation of a hypervalent silicon intermediate, which facilitates the addition reaction .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares Decyldiphenylsilane with structurally related silanes:

Reactivity and Stability

- This compound: The bulky decyl and phenyl groups sterically hinder reactions at the silicon center, enhancing thermal stability. No hazardous decomposition products are reported under standard conditions .

- Diphenylsilane : Exhibits moderate reactivity as a reducing agent in hydrosilylation but remains stable when stored in inert atmospheres .

- Dichlorodiphenylsilane: Highly reactive due to labile chlorine substituents; hydrolyzes readily to form silanols and HCl, requiring stringent moisture control .

- Diethoxydiphenylsilane : Ethoxy groups provide hydrolytic stability, making it suitable for sol-gel processes in materials science .

Functional Group Impact on Properties

- Alkyl Chain (Decyl) : Enhances hydrophobicity and reduces crystallinity in this compound, favoring its use in flexible polymer matrices .

- Chlorine Substituents : Increase polarity and reactivity in Dichlorodiphenylsilane, enabling its role in synthesizing silicones .

- Ethoxy Groups : Improve solubility in organic solvents for Diethoxydiphenylsilane, facilitating applications in coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.